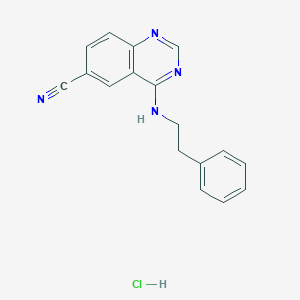

4-(2-phenylethylamino)quinazoline-6-carbonitrile;hydrochloride

CAS No.: 1780390-76-2

Cat. No.: VC2736836

Molecular Formula: C17H15ClN4

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780390-76-2 |

|---|---|

| Molecular Formula | C17H15ClN4 |

| Molecular Weight | 310.8 g/mol |

| IUPAC Name | 4-(2-phenylethylamino)quinazoline-6-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C17H14N4.ClH/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13;/h1-7,10,12H,8-9H2,(H,19,20,21);1H |

| Standard InChI Key | POENYXHGUHRXFR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N.Cl |

Introduction

Chemical Identity and Properties

Structural Characteristics

4-(2-phenylethylamino)quinazoline-6-carbonitrile hydrochloride features a quinazoline core structure with specific functional groups that confer its biological activity. The compound contains a 6-carbonitrile substituent on the quinazoline ring and a 2-phenylethylamino group at the 4-position, forming the salt with hydrochloride . This structural configuration plays a crucial role in its ability to bind to target proteins and exert its pharmacological effects.

Physical and Chemical Properties

The compound is characterized by a molecular formula of C₁₇H₁₅ClN₄ and a molecular weight of 310.8 g/mol . Its structure incorporates multiple nitrogen atoms within the quinazoline scaffold, which contributes to its binding affinity for target kinases. The hydrochloride salt formation enhances its stability and solubility characteristics compared to the free base form, making it more suitable for pharmaceutical applications.

Identification Parameters

Several identifiers are associated with this compound to facilitate its recognition in scientific literature and databases:

-

CAS Number: 1780390-76-2

-

Parent Compound CID: 56927063 (Senexin A)

-

Alternative names: Senexin A Hydrochloride, 4-[(2-Phenylethyl)amino]-6-quinazolinecarbonitrile hydrochloride

Pharmacological Activity

Primary Mechanism of Action

Senexin A hydrochloride functions as a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) with an IC₅₀ value of 280 nM . The compound binds to CDK8 in an ATP-competitive manner, preventing the kinase from phosphorylating its substrates. This inhibition disrupts the downstream signaling pathways regulated by CDK8, which plays a critical role in transcriptional regulation and cell cycle progression.

Cellular Effects

At the cellular level, Senexin A hydrochloride inhibits p21-induced transcription, suggesting its involvement in regulating gene expression patterns associated with cell cycle control and potentially cellular senescence . Additionally, the compound has demonstrated the ability to reverse doxorubicin-induced tumor-promoting paracrine activities in vivo, indicating potential applications in combination therapy approaches for cancer treatment .

In Vitro Pharmacological Profiling

Enzyme Inhibition Assays

Detailed enzymatic assays have characterized the inhibitory potency of Senexin A hydrochloride against its target kinases. Lanthascreen assays, which measure the compound's direct interaction with the target enzyme, revealed an IC₅₀ value of 35±4 nM . This relatively low IC₅₀ value indicates high potency against the purified enzyme under controlled laboratory conditions.

Cell-Based Assay Results

The efficacy of Senexin A has been evaluated in various cell-based assays to assess its activity in more complex biological systems:

| Assay Type | IC₅₀ Value (nM) |

|---|---|

| Lanthascreen | 35±4 |

| 293-NFκB-Luc | 349±14 |

| MV4-11-Luc | 994±42 |

These results demonstrate that while Senexin A exhibits high potency in direct enzyme inhibition assays, its effective concentration increases in cellular contexts, likely due to factors such as cell permeability, protein binding, and intracellular metabolism .

Comparative Analysis with Structural Analogs

Recent research has investigated structural analogs of Senexin A to identify compounds with improved pharmacological properties. For example, compound 8a, a quinoline-6-carbonitrile-based derivative, has demonstrated superior potency compared to Senexin A in both in vitro enzyme assays and cell-based systems . This comparative analysis provides valuable insights into structure-activity relationships and potential optimization strategies for next-generation CDK8/19 inhibitors.

Structural Basis for Activity

Key Pharmacophores

The quinazoline scaffold serves as the critical core structure that provides the appropriate spatial arrangement for target binding. The 6-carbonitrile group appears to be particularly important for activity, as demonstrated by comparative studies with structural analogs lacking this functionality . Studies show that replacement of the cyano group with hydrogen resulted in a dramatic loss of inhibitory activity (IC₅₀ >1000 nM), highlighting the essential nature of this substituent for target engagement .

Structure-Activity Relationships

Structure-activity relationship studies involving Senexin A and related compounds have revealed several key insights:

-

The 6-position substituent is critical for activity, with cyano (CN) and nitro (NO₂) groups conferring optimal potency

-

The quinazoline/quinoline core structure provides the appropriate scaffold for target binding

-

The 2-phenylethylamino substituent at the 4-position contributes to binding affinity and selectivity

These structural features collectively contribute to the compound's ability to effectively inhibit CDK8 and CDK19 while maintaining selectivity against other kinases .

Synthesis Approaches

Purification and Characterization

High-purity Senexin A hydrochloride (≥98%) is essential for research applications and requires appropriate purification methods . Techniques such as column chromatography, recrystallization, and preparative HPLC are commonly employed to achieve the required purity levels. Structural characterization is typically performed using spectroscopic methods including NMR, mass spectrometry, and IR spectroscopy to confirm identity and purity.

Comparative Evaluation

Relationship to Other Quinazoline Derivatives

Senexin A hydrochloride belongs to a broader class of quinazoline derivatives that have demonstrated various pharmacological activities, particularly as tyrosine kinase inhibitors. While some quinazoline compounds target receptor tyrosine kinases such as EGFR family members , Senexin A specifically targets the serine/threonine kinases CDK8 and CDK19, demonstrating the versatility of the quinazoline scaffold in kinase inhibitor design.

Advantages and Limitations

The compound offers several potential advantages as a research tool and therapeutic candidate:

-

Selective inhibition of CDK8 and CDK19 with limited activity against other kinases

-

Well-characterized mechanism of action as an ATP-competitive inhibitor

-

Demonstrated efficacy in reversing tumor-promoting activities in preclinical models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume